molecular formula C11H22O B1585441 5-Undecanone CAS No. 33083-83-9

5-Undecanone

Cat. No.: B1585441
CAS No.: 33083-83-9
M. Wt: 170.29 g/mol
InChI Key: WENNKWXPAWNIOO-UHFFFAOYSA-N
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Description

5-Undecanone: undecan-5-one or butyl hexyl ketone , is an organic compound with the molecular formula C11H22O . It is a member of the ketone family, characterized by a carbonyl group (C=O) bonded to two carbon atoms. This compound is a colorless liquid with a faint, pleasant odor and is used in various industrial and research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

    Large-Scale Synthesis: Industrial production of this compound often employs similar methods but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Undecanone can undergo oxidation reactions, typically using oxidizing agents such as or . These reactions can yield carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of this compound can be achieved using reducing agents like or , resulting in the formation of secondary alcohols.

    Substitution: The compound can also participate in substitution reactions, where the carbonyl group can be replaced or modified under specific conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminium hydride.

    Catalysts: Aluminium chloride, indium tribromide.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Secondary alcohols.

    Substitution: Various substituted ketones or alcohols.

Scientific Research Applications

Chemistry:

Biology:

    Insect Repellent: It has been studied for its potential use as an insect repellent, particularly against mosquitoes.

Medicine:

    Pharmaceutical Research: this compound is used in the development of new drugs and therapeutic agents due to its versatile chemical properties.

Industry:

    Fragrance and Flavor Industry: The pleasant odor of this compound makes it a useful ingredient in the formulation of fragrances and flavors.

Comparison with Similar Compounds

    2-Undecanone: Another ketone with similar insect repellent properties.

    3-Undecanone: Shares structural similarities but differs in the position of the carbonyl group.

    4-Undecanone: Similar in structure but with the carbonyl group at a different position.

Uniqueness:

Properties

IUPAC Name

undecan-5-one
Source PubChem
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InChI

InChI=1S/C11H22O/c1-3-5-7-8-10-11(12)9-6-4-2/h3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WENNKWXPAWNIOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70186744
Record name Undecan-5-one
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Molecular Weight

170.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

mp = 2 deg C; [ChemIDplus] Colorless liquid; [Alfa Aesar MSDS]
Record name 5-Undecanone
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CAS No.

33083-83-9
Record name 5-Undecanone
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Record name 5-Undecanone
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Record name 5-UNDECANONE
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Synthesis routes and methods

Procedure details

To a suspension of 3 grams (18 mmol) of 2-adamantanone oxime in 36 ml of 20% aqueous sodium hydroxide were added 5 grams (28 mmol) of benzenesulfonyl chloride with vigorous stirring at a temperature of 20°-30° C. The temperature was maintained below 30° C. until the exothermic reaction ceased, then raised to 55° C. and held there for 2 hours. The reaction mixture was worked up leaving 2 grams of 4-azatricyclo[4.3.1.13,8 ]undecan-5-one as white crystals melting at 306°-308° C. (recrystallized from hexane).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
36 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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